S-Trityl-D-penicillamine

Descripción general

Descripción

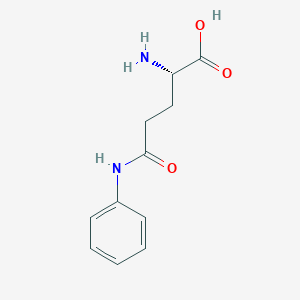

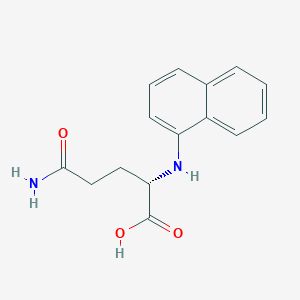

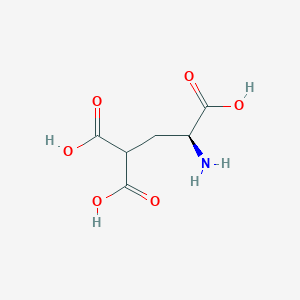

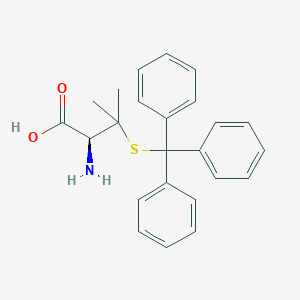

“S-Trityl-D-penicillamine” is a coordination compound that contains a thiolate and amide group . It has been used as a model system for studying the interaction between proteins and metal ions .

Synthesis Analysis

The synthetic approaches to the tris (tetrathiaaryl)methyl radicals, which are key components in the structure of “S-Trityl-D-penicillamine”, have been extensively studied . A series of D-penicillamine-derived β-thiolactones have been synthesized and polymerized, with varied side chain alkyl groups .

Molecular Structure Analysis

The structure-property relationship of the resulting polymers from the synthesis of D-penicillamine-derived β-thiolactones has been studied . The obtained polythioesters (PTEs) exhibit tunable glass transition temperature in a wide range of 130–50 °C, and melting temperature of 90–105 °C .

Chemical Reactions Analysis

Trityl radicals, which are part of the “S-Trityl-D-penicillamine” structure, have been used in various chemical reactions . They have been applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Physical And Chemical Properties Analysis

“S-Trityl-D-penicillamine” has a molecular weight of 391.53 . The properties and promising applications of the tris (tetrathiaaryl)methyl radicals, which are part of its structure, have been considered .

Aplicaciones Científicas De Investigación

1. Analytical Method Development

A significant application of D-penicillamine in scientific research is in the development of analytical methods. For instance, Zinellu et al. (2004) described an improved capillary electrophoresis method for measuring various forms of D-Penicillamine in plasma, highlighting its potential in clinical diagnostics and pharmacokinetics studies (Zinellu et al., 2004). Similarly, Saracino et al. (2013) developed a novel HPLC-electrochemical detection approach for determining D-penicillamine in skin specimens, providing insights into its toxic effects in clinical cases (Saracino et al., 2013).

2. Chirality Research

Yang et al. (2021) focused on the distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex by trapped ion mobility-mass spectrometry. This research highlights D-penicillamine's role in studying the pharmacological importance of chiral distinction in drugs (Yang et al., 2021).

3. Biochemical and Pharmacological Studies

Research by Sarkar et al. (1977) on D-penicillamine's interaction with copper ions, and its effects on copper mobilization and distribution in Wilson's disease, reflects its application in biochemical and pharmacological studies (Sarkar et al., 1977). Miki (1994) also explored D-penicillamine's role as an antioxidant, emphasizing its biochemical properties and potential therapeutic applications (Miki, 1994).

4. Clinical Research

In the clinical research sphere, Bluestone and Goldberg (1973) studied the effect of D-penicillamine on serum immunoglobulins and rheumatoid factor, indicating its significance in immunological studies (Bluestone & Goldberg, 1973).

5. Investigating Drug Mechanisms

Handel et al. (1996) investigated D-penicillamine's role in inactivating activator protein-1 DNA binding, which highlights the compound's relevance in understanding the molecular mechanisms of drugs (Handel et al., 1996).

6. Chelation Therapy Research

Weiss et al. (2013) focused on the efficacy and safety of D-penicillamine as a chelating agent in the treatment of Wilson disease, showcasing its importance in therapeutic research and clinical trials (Weiss et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

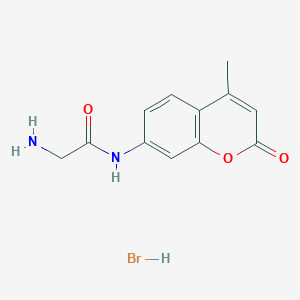

(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLHQWRHYIXOC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428613 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Trityl-D-penicillamine | |

CAS RN |

150025-01-7 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.